An In-depth Technical Guide to 4-Acetyl-2-methylpyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Acetyl-2-methylpyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-2-methylpyrimidine, also known by its IUPAC name 1-(2-methylpyrimidin-4-yl)ethanone, is an aromatic ketone with the chemical formula C₇H₈N₂O.[1][2] This pyrimidine derivative is a colorless liquid with a characteristic burnt, meaty, or nutty aroma.[1] While its primary commercial application is as a flavoring agent in the food industry, the pyrimidine core is a privileged scaffold in medicinal chemistry, suggesting potential for broader applications in drug discovery and development.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of 4-acetyl-2-methylpyrimidine, along with a discussion of its synthesis, reactivity, and potential for further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of 4-acetyl-2-methylpyrimidine is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| CAS Number | 67860-38-2 | [1] |
| Appearance | Colorless clear liquid (estimated) | [5][6] |
| Boiling Point | 87-89 °C at 10 mmHg; 218-219 °C at 760 mmHg | [5][6] |
| Density | 1.096 - 1.102 g/cm³ at 25 °C | [5][6] |
| Refractive Index | 1.501 - 1.507 at 20 °C | [5][6] |
| Flash Point | 88.89 °C (192.00 °F) | [5][6] |
| Solubility | Slightly soluble in water; Soluble in alcohol and fats | [5][6] |
| pKa (estimated) | 4.64 (weak acid) | |
| logP (o/w) (estimated) | 0.528 | [6] |
Chemical Structure and Spectroscopic Analysis
The chemical structure of 4-acetyl-2-methylpyrimidine is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and an acetyl group at the 4-position.
Figure 2: Proposed synthetic workflow for 4-Acetyl-2-methylpyrimidine.
Proposed Experimental Protocol:
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Deprotonation: Dissolve 2-methylpyrimidine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cool to -78 °C. Slowly add a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to deprotonate the pyrimidine ring, likely at the 4-position.
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Acylation: To the resulting solution of the lithiated intermediate, slowly add an acetylating agent such as N-acetylimidazole or acetyl chloride at -78 °C.
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Quenching and Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality behind Experimental Choices:
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Anhydrous Conditions and Inert Atmosphere: The use of strong organolithium bases necessitates the exclusion of water and oxygen to prevent quenching of the base and unwanted side reactions.
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Low Temperature (-78 °C): These reactions are highly exothermic and the low temperature helps to control the reaction rate, prevent side reactions, and ensure regioselectivity.
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Choice of Acetylating Agent: N-acetylimidazole is often a milder and more selective acetylating agent compared to the more reactive acetyl chloride, which can help to minimize side product formation.
Reactivity and Potential Reactions
The reactivity of 4-acetyl-2-methylpyrimidine is dictated by the acetyl group and the pyrimidine ring.
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Reactions of the Acetyl Group: The carbonyl group can undergo nucleophilic addition reactions. For example, reduction with sodium borohydride would yield the corresponding alcohol. The alpha-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various reactions such as aldol condensations or alkylations.
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Reactions of the Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution, although the existing substituents will influence the reactivity and regioselectivity. The nitrogen atoms in the ring can also act as basic sites and can be protonated or alkylated.
Applications and Future Perspectives
Current Application: Flavoring Agent
4-Acetyl-2-methylpyrimidine is recognized for its contribution to the flavor profiles of various food products, imparting roasted, nutty, and popcorn-like notes. [5][6]It is used in baked goods, beverages, and other processed foods.
Potential in Drug Discovery
The pyrimidine scaffold is a common feature in a wide range of biologically active molecules and approved drugs. [4]Pyrimidine derivatives have been shown to exhibit a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a reactive acetyl group on the pyrimidine ring of 4-acetyl-2-methylpyrimidine makes it an attractive starting material for the synthesis of a library of novel derivatives for biological screening. For example, the acetyl group can be modified to introduce different functionalities, potentially leading to compounds with improved binding affinity to biological targets.
Safety and Handling
Based on available GHS data, 4-acetyl-2-methylpyrimidine may be harmful if swallowed or inhaled, and may cause skin and eye irritation. [1]It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Acetyl-2-methylpyrimidine is a commercially important flavoring agent with a chemical structure that holds potential for further exploration in the field of medicinal chemistry. While a detailed, publicly available experimental dataset for its synthesis and spectroscopic characterization is currently lacking, this guide provides a comprehensive overview of its known properties and a scientifically grounded framework for its further study. The insights into its predicted spectroscopic signature, a plausible synthetic route, and its potential reactivity offer a valuable resource for researchers interested in this and related pyrimidine derivatives.
References
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ContaminantDB. (2016). 4-acetyl-2-methylpyrimidine (chem004606). Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of (i) 1-(2,4-Difluorophenyl)-2-(pyrimidin-2-yl)ethanone. Retrieved from [Link]
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PubChem. (n.d.). 4-Acetyl-2-methylpyrimidine. Retrieved from [Link]
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GSRS. (n.d.). 4-ACETYL-2-METHYLPYRIMIDINE. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine. Retrieved from [Link]
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PubMed Central. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-acetyl-2-methyl pyrimidine, 67860-38-2. Retrieved from [Link]
